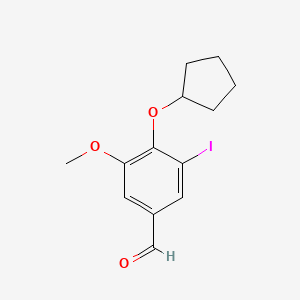

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoic acid, similar to 4-(Cyclopentyloxy)-3-methoxybenzoic acid . It’s likely used as an intermediate in the synthesis of various compounds.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and studied . For instance, a new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives has been designed by changing the length and functionality of the chain linking the catecholic moiety to the terminal cycloamine portion .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffractometry . This provides insights into the molecular conformations and packing arrangements influenced by factors like hydrogen bonding and crystal symmetry .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, hydrogen atoms migrating across dienes upon heating and hydrogen atoms migrating across alkenes with light .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications

-

Silica-Based Nanoparticles

- Field : Nanotechnology

- Application : Silica nanoparticles have attracted attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These properties make them suitable for various applications .

- Method : The fabrication of functionalized silica nanoparticles involves surface modification steps that affect the properties of the silica surface .

- Results : The applications of these nanoparticles have been extensively highlighted in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

-

Enantiodivergent Synthesis of Rolipram

- Field : Organic Chemistry

- Application : Both enantiomers of rolipram have been prepared from a common intermediate, which was resolved by way of the two readily separable diastereoisomeric amides .

- Method : The synthesis involved the reduction of the nitro group and intramolecular transamidation .

- Results : Both enantiomers of rolipram presented the same potency of inhibitory activity against recombinant cyclic-AMP-selective phosphodiesterase (PDE4) subtypes .

-

4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid

- Field : Organic Chemistry

- Application : This compound is a derivative of 4-(Cyclopentyloxy)-3-methoxybenzaldehyde and could potentially be used in various chemical reactions .

- Method : The compound can be synthesized through various organic reactions .

- Results : The compound has a molecular formula of C20H25NO4 and a monoisotopic mass of 343.178345 Da .

-

Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde

- Field : Organic Chemistry

- Application : This method is used for the synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde, which is a key intermediate in the preparation of compounds that are useful in the treatment of various diseases .

- Method : The method involves combining 3-hydroxy-4-methoxybenzaldehyde with a cyclopentyl compound, a carbonate salt, a solvent, and an optional phase transfer agent .

- Results : Compounds produced using this method are useful in the treatment of asthma, inflammatory disorders including psoriasis, proliferative skin disease, Crohn’s disease, urticaria, rhinitis, arthritis, neurogenic inflammation, and depression .

-

Phosphodiesterase 4D (PDE4D) Inhibitors

- Field : Biochemistry

- Application : A new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives, structurally related to GEBR-4a and GEBR-7b, has been designed for use as PDE4D inhibitors .

- Method : The design involved changing the length and functionality of the chain linking the catecholic moiety to the terminal cycloamine portion .

- Results : Compounds synthesized showed increased potency as PDE4D enzyme inhibitors and a good selectivity against PDE4A4, PDE4B2, and PDE4C2 enzymes . They also demonstrated the ability to enhance cAMP levels in neuronal cells .

-

Treatment of Various Diseases

- Field : Medicine

- Application : Compounds produced using the method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde are useful in the treatment of various diseases .

- Method : The method involves combining 3-hydroxy-4-methoxybenzaldehyde with a cyclopentyl compound, a carbonate salt, a solvent, and an optional phase transfer agent .

- Results : The compounds are useful in the treatment of asthma, inflammatory disorders including psoriasis, proliferative skin disease, Crohn’s disease, urticaria, rhinitis, arthritis, neurogenic inflammation, and depression .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-cyclopentyloxy-3-iodo-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOZUISGRCHNDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)

![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)

![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)

![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)

![N-(2,5-dimethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2385045.png)

amine](/img/structure/B2385047.png)